N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acylation: The final step involves the acylation of the indole derivative with 3-chloro-4-fluoroaniline using an appropriate acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: N-(3-chloro-4-fluorophenyl)-2-(3-carboxy-1H-indol-1-yl)acetamide.
Reduction: N-(3-chloro-4-fluorophenyl)-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.
Substitution: Products depend on the nucleophile used, e.g., N-(3-amino-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving indole derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the presence of the formyl group may enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-indol-1-yl)acetamide: Contains a nitro group instead of a formyl group.
N-(3-chloro-4-fluorophenyl)-2-(3-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxy group instead of a formyl group.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group, which can participate in various chemical reactions and may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-7-12(5-6-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTFVMWZGMNBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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